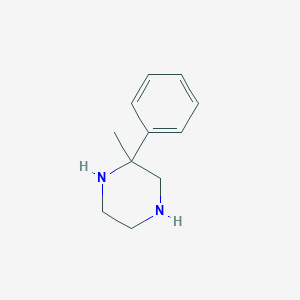

![molecular formula C9H17N B1627534 1-Aminomethylbicyclo[2.2.2]octane CAS No. 25344-96-1](/img/structure/B1627534.png)

1-Aminomethylbicyclo[2.2.2]octane

Overview

Description

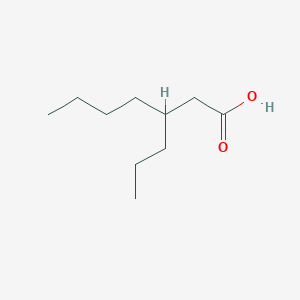

1-Aminomethylbicyclo[2.2.2]octane is a unique class of rigid linkers . It is a useful mimic of classic benzene moieties in drugs, also known as bioisosteres . The molecular formula of 1-Aminomethylbicyclo[2.2.2]octane is C9H17N .

Synthesis Analysis

The synthesis of structures similar to 1-Aminomethylbicyclo[2.2.2]octane has been achieved via a gold-catalysed cascade reaction . Another method involves a palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes .Molecular Structure Analysis

The molecular structure of 1-Aminomethylbicyclo[2.2.2]octane involves a unique bicyclic structure . Computational docking studies using an homology model of the M3 receptor have been used to explain the observed structure-activity relationship of various compounds .Chemical Reactions Analysis

Transition-metal-catalyzed tandem Heck/carbonylation reaction has emerged as a powerful tool for the synthesis of structurally diverse carbonyl molecules, as well as natural products and pharmaceuticals . This reaction has been used in the synthesis of structures similar to 1-Aminomethylbicyclo[2.2.2]octane .Scientific Research Applications

Catalysis in Organic Synthesis

“Bicyclo[2.2.2]octan-1-ylmethanamine” serves as a catalyst in various organic reactions due to its basic and nucleophilic properties. It facilitates reactions such as the Morita–Baylis–Hillman and Knoevenagel reactions, which are pivotal in creating complex organic compounds .

Building Block for Piperazines

It acts as a building block for the preparation of 1,4-disubstituted piperazines. These piperazines are significant in pharmaceutical chemistry for creating compounds with potential therapeutic effects .

Source of Sulfur Dioxide

Derivatives of “1-Aminomethylbicyclo[2.2.2]octane”, such as DABSO, are used as a source of sulfur dioxide in chemical syntheses. Sulfur dioxide is a critical reagent in sulfonation reactions, which are essential in synthesizing dyes, detergents, and pharmaceuticals .

Electrophilic Fluorinating Agent

The compound’s derivatives, like Selectfluor, serve as electrophilic fluorinating agents. This application is vital for introducing fluorine atoms into organic molecules, which can significantly alter their chemical and biological properties .

Nanosized Acidic Catalyst

A nanosized acidic catalyst derived from “1-Aminomethylbicyclo[2.2.2]octane” has been used for the synthesis of pyrimido[4,5-d]pyrimidinones and pyrano[2,3-d]-pyrimidinones. These compounds have applications in medicinal chemistry and drug design .

Therapeutic Applications

The compound has been studied for its potential therapeutic applications due to its bioactivity and potency. Its unique chemical structure makes it a candidate for drug development and the exploration of new treatments.

Industrial Applications

Due to its chemical stability and reactivity, “Bicyclo[2.2.2]octan-1-ylmethanamine” is also being explored for various industrial applications. These include the development of new materials and as intermediates in the synthesis of more complex chemical entities.

Mechanism of Action

Future Directions

The development of an efficient diastereoselective synthesis of the oxabicyclo[3.2.1]octane ring system bearing two oxygenated quaternary chiral centres represents a significant challenge . This motif can be found in a wide range of natural products with significant biological activities . Therefore, future research could focus on improving the synthesis process and exploring the biological activities of 1-Aminomethylbicyclo[2.2.2]octane.

properties

IUPAC Name |

1-bicyclo[2.2.2]octanylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c10-7-9-4-1-8(2-5-9)3-6-9/h8H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJZKPHDCMYQGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1CC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596212 | |

| Record name | 1-(Bicyclo[2.2.2]octan-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25344-96-1 | |

| Record name | 1-(Bicyclo[2.2.2]octan-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

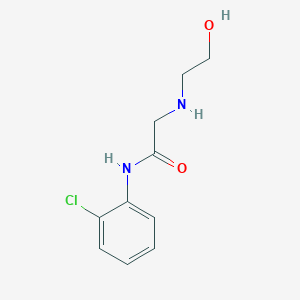

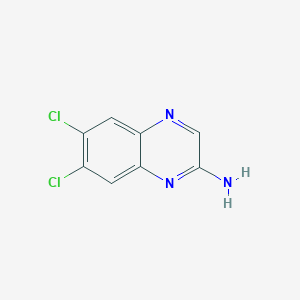

![Methyl 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate](/img/structure/B1627461.png)

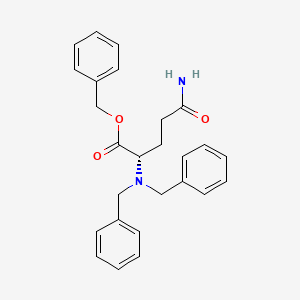

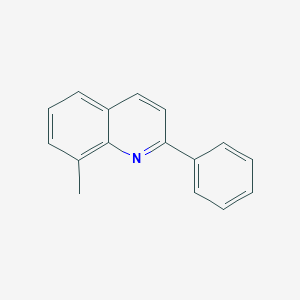

![2-(3-Chloro-2-methylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1627464.png)

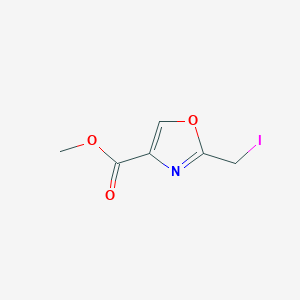

![7,7-Diethyl-5-methoxy-1a,2,7,7a-tetrahydro-1H-1-aza-cyclopropa[b]naphthalene](/img/structure/B1627470.png)

![Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B1627474.png)